molecular formula C11H8ClF2NO B14130787 2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one

2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B14130787
M. Wt: 243.63 g/mol
InChI Key: LKDYGXBTAQJJNP-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a chloro and difluoro substitution on the ethanone moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one typically involves the reaction of 2-methylindole with 2-chloro-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-(5-methoxy-1-methyl-1H-indol-3-yl)ethan-1-one
  • 2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Uniqueness

2-Chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and difluoro groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C11H8ClF2NO

Molecular Weight

243.63 g/mol

IUPAC Name

2-chloro-2,2-difluoro-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8ClF2NO/c1-6-9(10(16)11(12,13)14)7-4-2-3-5-8(7)15-6/h2-5,15H,1H3

InChI Key

LKDYGXBTAQJJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(F)(F)Cl

Origin of Product

United States

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